4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde (CAS 50670-58-1) is a rigid, bifunctional biphenyl linker featuring orthogonal reactivity through its formyl and aryl bromide moieties [1]. In industrial and advanced materials synthesis, it serves as a critical precursor for extending pi-conjugation in optoelectronic materials and expanding pore dimensions in reticular frameworks. Unlike shorter analogs, the biphenyl core intrinsically provides enhanced thermal stability, strong intermolecular π-π stacking, and a precisely defined spatial separation (approximately 4.3 Å longer than a single phenyl ring) between reactive termini[2]. This structural profile makes it a foundational procurement choice for synthesizing high-performance organic semiconductors, dye-sensitized solar cell (DSSC) sensitizers, and isoreticular covalent organic frameworks (COFs).
Attempting to substitute 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde with the more common and cheaper 4-bromobenzaldehyde fundamentally compromises both structural geometry and electronic performance [1]. In reticular chemistry, substituting a biphenyl linker with a single phenyl ring drastically reduces the resulting framework's pore aperture and surface area, collapsing the intended topology[2]. In optoelectronics, the lack of the biphenyl spacer truncates the π-conjugation length, widening the HOMO-LUMO gap and blue-shifting the absorption spectrum, which severely degrades light-harvesting efficiency in photovoltaic applications. Furthermore, the biphenyl spacer electronically decouples the electron-withdrawing formyl group from the aryl bromide, preventing the excessive deactivation or side-reactions often encountered when performing palladium-catalyzed cross-couplings on the highly activated, tightly coupled 4-bromobenzaldehyde [3].
When synthesizing imine-linked Covalent Organic Frameworks, the choice of linker length directly dictates the internal pore diameter. Utilizing 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde (or its cross-coupled derivatives) instead of a single-ring benzaldehyde derivative expands the unit cell and increases the pore aperture by approximately 0.8–1.0 nm per linear expansion, while maintaining the identical network topology [1]. This predictable spatial extension is critical for accommodating larger guest molecules or catalytic sites within the framework [2].
| Evidence Dimension | Framework Pore Aperture Expansion |
| Target Compound Data | Extended biphenyl-based linkers yield pore sizes typically >2.0 nm (mesoporous regime) |
| Comparator Or Baseline | Single-ring phenyl linkers (e.g., derived from 4-bromobenzaldehyde) yield micropores typically <1.5 nm |
| Quantified Difference | ~0.8–1.0 nm increase in pore diameter |
| Conditions | Isoreticular imine-linked COF synthesis |
Procuring the biphenyl-extended building block is mandatory for engineering mesoporous frameworks capable of large-molecule encapsulation or high-flux separations.
In the design of sensitizers for dye-sensitized solar cells (DSSCs) and OLED emitters, the biphenyl spacer of 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde provides an extended π-conjugated bridge compared to 4-bromobenzaldehyde [1]. Incorporating the biphenyl unit systematically decreases the HOMO-LUMO energy gap and red-shifts the electronic absorption spectrum (often by 30–50 nm in the resulting dyes), significantly improving light-harvesting efficiency in the visible to near-IR region [2].
| Evidence Dimension | Optical Absorption Red-Shift / Bandgap Reduction |
| Target Compound Data | Biphenyl-bridged sensitizers exhibit broadened, red-shifted absorption (e.g., B-band split at ~520 nm) |
| Comparator Or Baseline | Phenyl-bridged sensitizers exhibit narrower, blue-shifted absorption profiles |
| Quantified Difference | 30–50 nm red-shift and corresponding reduction in optical bandgap |
| Conditions | UV-Vis spectroscopy of derived porphyrin or organic dyes |
Buyers developing photovoltaic dyes or OLED emitters must select the biphenyl variant to achieve the narrower bandgaps required for high power conversion efficiencies.
The spatial separation provided by the biphenyl core insulates the aryl bromide from the strong electron-withdrawing effect of the formyl group[1]. In palladium-catalyzed Suzuki-Miyaura or Sonogashira cross-couplings, 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde frequently demonstrates broader functional group tolerance and higher isolated yields of the target extended aldehydes compared to 4-bromobenzaldehyde, which is prone to competitive side reactions (such as formyl reduction or homocoupling) under harsh basic conditions [2].
| Evidence Dimension | Cross-Coupling Efficiency and Chemoselectivity |
| Target Compound Data | High conversion (>85% yield) in standard Pd-catalyzed couplings with preserved aldehyde integrity |
| Comparator Or Baseline | 4-Bromobenzaldehyde (often requires milder, highly optimized conditions to avoid side reactions) |
| Quantified Difference | Improved process reliability and higher throughput for complex linker synthesis |
| Conditions | Standard Pd(PPh3)4 catalyzed Suzuki/Sonogashira conditions |
For scale-up synthesis of complex organic materials, the biphenyl compound offers a more robust, higher-yielding intermediate that reduces purification bottlenecks.
Materials derived from 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde benefit from the rigid biphenyl core, which enhances intermolecular π-π stacking[1]. This structural feature translates to higher glass transition temperatures (Tg) and decomposition temperatures (Td) in the final polymeric or small-molecule products compared to their single-phenyl counterparts. This enhanced thermal stability is a critical procurement parameter for materials subjected to vacuum thermal evaporation during OLED device fabrication [2].
| Evidence Dimension | Thermal Decomposition Temperature (Td) |
| Target Compound Data | Biphenyl-derived small molecules typically exhibit Td > 350°C |
| Comparator Or Baseline | Single-phenyl derived analogs typically exhibit lower Td (often < 300°C) |
| Quantified Difference | Approx. 40–60°C increase in thermal stability limits |
| Conditions | Thermogravimetric Analysis (TGA) under inert atmosphere |
Procuring biphenyl-based precursors ensures the resulting materials can withstand the high thermal stress of vacuum deposition processes without degrading.
Directly leveraging the predictable 0.8–1.0 nm pore expansion established in comparative studies, this compound is a structurally exact starting material for synthesizing extended di-topic or tri-topic imine-linked COF linkers [1]. It is specifically procured when researchers need to expand a microporous network into the mesoporous regime for applications in enzyme encapsulation, large-molecule catalysis, or advanced gas separation.
Driven by its ability to narrow the HOMO-LUMO gap and red-shift absorption spectra by 30–50 nm, this biphenyl building block is prioritized over shorter analogs for constructing the π-bridge in porphyrin-based or metal-free organic dyes [2]. It maximizes light-harvesting efficiency across the visible to near-IR spectrum, directly improving the power conversion efficiency of the solar cell.
Capitalizing on the 40–60°C increase in decomposition temperature (Td) imparted by the biphenyl core, this compound is widely used to synthesize thermally robust hole-transporting or emissive layers[3]. Its use ensures that the final small-molecule materials can endure vacuum thermal evaporation during OLED panel manufacturing without structural degradation.
Utilizing its broader chemoselectivity and decoupled electronic nature, 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde serves as a reliable intermediate in multi-step pharmaceutical syntheses [4]. Buyers select it when a synthetic route requires a high-yielding Suzuki or Buchwald-Hartwig coupling at the bromide site while strictly preserving the formyl group for a subsequent reductive amination or condensation step.
Irritant